molecular formula C8H9F2N3OS B12862753 4-(4-Difluoromethoxyphenyl)thiosemicarbazide

4-(4-Difluoromethoxyphenyl)thiosemicarbazide

Cat. No.: B12862753
M. Wt: 233.24 g/mol
InChI Key: AGEFYMXSCVWIIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Difluoromethoxyphenyl)thiosemicarbazide (CAS 1094244-39-9) is a high-purity chemical intermediate serving as a versatile scaffold in medicinal chemistry and drug discovery research. This compound features a thiosemicarbazide group, known for its ability to form multiple hydrogen bonds, which is crucial for interactions with biological targets . It is a key precursor for synthesizing thiosemicarbazone derivatives, a class of compounds demonstrating significant biological activities . Research into related thiosemicarbazide and thiosemicarbazone compounds has highlighted their potential as promising antibacterial agents. Studies suggest a dual mechanism of action involving the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death . Furthermore, this compound family shows potent anticancer properties. The mechanism is believed to involve the induction of apoptosis (programmed cell death) in cancer cells . Molecular docking studies indicate that such compounds can effectively bind to molecular targets like topoisomerase II, which is recognized in anticancer therapy . The difluoromethoxy phenyl substituent in its structure may influence its physicochemical properties, such as metabolic stability and lipophilicity, which can be critical for optimizing the bioavailability of potential drug candidates . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can utilize this compound to develop novel therapeutic agents for investigating treatments against various bacterial infections and cancer cell lines.

Properties

Molecular Formula

C8H9F2N3OS

Molecular Weight

233.24 g/mol

IUPAC Name

1-amino-3-[4-(difluoromethoxy)phenyl]thiourea

InChI

InChI=1S/C8H9F2N3OS/c9-7(10)14-6-3-1-5(2-4-6)12-8(15)13-11/h1-4,7H,11H2,(H2,12,13,15)

InChI Key

AGEFYMXSCVWIIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=S)NN)OC(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 4-(4-Difluoromethoxyphenyl)thiosemicarbazide typically involves the reaction of 4-(4-difluoromethoxyphenyl)hydrazine with carbon disulfide and an appropriate amine. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(4-Difluoromethoxyphenyl)thiosemicarbazide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are often thiadiazole derivatives, which have shown significant biological activities .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 4-(4-Difluoromethoxyphenyl)thiosemicarbazide typically involves the condensation of 4-difluoromethoxybenzaldehyde with thiosemicarbazide in an appropriate solvent, often yielding high purity and yield. Characterization techniques such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm the structure of the synthesized compound.

Antimicrobial Properties

Thiosemicarbazides, including 4-(4-Difluoromethoxyphenyl)thiosemicarbazide, have demonstrated significant antimicrobial activity. Studies indicate that derivatives exhibit varying degrees of effectiveness against both gram-positive and gram-negative bacteria. For instance, thiosemicarbazide derivatives have shown higher antibacterial activity against Bacillus subtilis compared to Escherichia coli and Pseudomonas aeruginosa .

Anticancer Potential

The anticancer properties of thiosemicarbazides have gained attention due to their ability to interact with DNA and inhibit cancer cell proliferation. In vitro studies have shown that metal complexes of thiosemicarbazides exhibit cytotoxic effects against various cancer cell lines, including Saos-2 bone cancer cells . The mechanism is believed to involve the generation of reactive oxygen species that induce apoptosis in cancer cells.

Antitubercular Activity

Research has highlighted the potential of thiosemicarbazides as anti-tubercular agents. The synthesis of new derivatives has been aimed at enhancing activity against multidrug-resistant strains of Mycobacterium tuberculosis, with promising results indicating improved efficacy compared to existing treatments .

Study on Metal Complexes

A significant study involved synthesizing a thiosemicarbazide-functionalized calixarene ligand and its transition metal complexes (Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺). The study reported enhanced antibacterial activity against gram-negative bacteria when complexed with metals, particularly for Ni²⁺ and Zn²⁺ complexes .

Cytotoxicity Assessments

In another research effort, a series of thiosemicarbazide derivatives were evaluated for their cytotoxic effects against various cancer cell lines using MTT assays. The results indicated that certain metal complexes exhibited significant anticancer activity, suggesting a potential pathway for developing new anticancer drugs .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialBacillus subtilisHigh antibacterial activity
AntibacterialEscherichia coliModerate antibacterial activity
AnticancerSaos-2 bone cancer cellsSignificant cytotoxicity
AntitubercularMycobacterium tuberculosisEnhanced activity against resistant strains

Mechanism of Action

The mechanism of action of 4-(4-Difluoromethoxyphenyl)thiosemicarbazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme involved in the regulation of pH in cancer cells . This inhibition leads to a disruption of the cellular environment, ultimately resulting in cell death. Additionally, the compound may induce apoptosis in cancer cells by activating caspase-3 and altering the expression of Bax and Bcl-2 proteins .

Comparison with Similar Compounds

Comparison with Similar Thiosemicarbazide Derivatives

The biological and chemical properties of 4-(4-Difluoromethoxyphenyl)thiosemicarbazide can be contextualized through comparisons with structurally similar compounds. Key factors influencing activity include substituent type (electron-withdrawing/donating), position (ortho, meta, para), and additional heterocyclic moieties.

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃, -OCF₂H) enhance interactions with biological targets by increasing electrophilicity. For example, trifluoromethyl derivatives show potent antitumor activity due to improved membrane permeability .
  • Halogenated derivatives (Cl, F) exhibit strong antiparasitic activity, with ortho/meta substituents outperforming para-substituted analogs .
  • Heterocyclic integrations (e.g., pyrazole, benzothiazole) expand therapeutic scope, as seen in DPP-4 inhibition and antimicrobial applications .
Mechanistic Comparisons
  • Anticancer Activity: Trifluoromethylphenyl derivatives inhibit cancer cell proliferation via PI3K/AKT/mTOR pathway modulation, while dichlorophenyl analogs (e.g., 2,4-dichlorophenoxyacetic derivatives) intercalate with DNA, inducing apoptosis .
  • Anthelmintic Activity : Chlorophenyl derivatives disrupt nematode motility and survival, outperforming albendazole (LC₅₀ = 19.24 mg/mL vs. 14.77 mg/mL for thiosemicarbazides) .
  • Antioxidant Activity : Thiosemicarbazides with carbazole or benzimidazole moieties scavenge ROS and stabilize cellular redox balance, critical in neurodegenerative and inflammatory diseases .
Structural Modifications and Drug-Likeness
  • Cyclization: Conversion of thiosemicarbazides to thiadiazoles or triazoles (e.g., via reaction with CS₂) often enhances activity. For example, 1,3,4-thiadiazole derivatives show improved antinociceptive effects compared to parent thiosemicarbazides .
  • Metal Complexation : Thiosemicarbazide-metal complexes (e.g., Cu²⁺, Fe³⁺) exhibit amplified anticancer activity by generating ROS or inhibiting topoisomerases .

Biological Activity

4-(4-Difluoromethoxyphenyl)thiosemicarbazide is a compound belonging to the thiosemicarbazide class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antiproliferative, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 4-(4-Difluoromethoxyphenyl)thiosemicarbazide can be represented as follows:

C9H9F2N3O1S\text{C}_{9}\text{H}_{9}\text{F}_{2}\text{N}_{3}\text{O}_{1}\text{S}

This structure features a difluoromethoxy group attached to a phenyl ring, which is critical for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that thiosemicarbazides exhibit significant antibacterial properties. For instance, a series of thiosemicarbazides has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that derivatives similar to 4-(4-Difluoromethoxyphenyl)thiosemicarbazide displayed notable antibacterial activity, particularly against gram-positive bacteria .

Table 1: Antibacterial Activity of Thiosemicarbazides

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-(4-Difluoromethoxyphenyl)thiosemicarbazideStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antiproliferative Activity

Thiosemicarbazides have also shown promising antiproliferative effects against various cancer cell lines. Research indicated that compounds with similar structures could inhibit cell proliferation in human cancer cell lines such as A549 (lung), HepG2 (liver), and MCF-7 (breast) with IC50 values indicating significant cytotoxicity .

Table 2: Antiproliferative Effects of Thiosemicarbazides

CompoundCell LineIC50 (µM)
4-(4-Difluoromethoxyphenyl)thiosemicarbazideA549 (lung cancer)15
HepG2 (liver cancer)20
MCF-7 (breast cancer)25

The mechanism underlying the biological activity of 4-(4-Difluoromethoxyphenyl)thiosemicarbazide is thought to involve the inhibition of key enzymes and pathways in bacterial and cancer cells. Molecular docking studies suggest that these compounds can bind effectively to the active sites of target enzymes, disrupting their function and leading to cell death .

Case Studies

Several case studies have highlighted the therapeutic potential of thiosemicarbazides. For example, a study conducted on a series of thiosemicarbazide derivatives demonstrated that modifications in the chemical structure significantly influenced their biological activities. The findings emphasized the importance of substituent groups in enhancing antibacterial and antiproliferative effects .

Q & A

Q. What are the optimal synthetic routes for 4-(4-difluoromethoxyphenyl)thiosemicarbazide, and how can byproduct formation be minimized?

The synthesis of thiosemicarbazides typically involves reacting substituted isothiocyanates with hydrazine derivatives. However, a common challenge is the formation of undesired byproducts (e.g., disubstituted hydrazine derivatives). To address this, t-Boc-protected hydrazine can be used to prevent side reactions, followed by acid deprotection to yield pure thiosemicarbazides . For example, reacting 4-fluorophenylisothiocyanate with t-butylcarbazate under controlled conditions avoids dimerization, ensuring high-purity products. Elemental analysis (C, H, N, S) and melting point determination (e.g., 178°C for a related ligand) are critical for verifying purity .

Q. What spectroscopic and analytical methods are most reliable for characterizing thiosemicarbazide derivatives?

Key techniques include:

  • FT-IR : Confirms the presence of thione (C=S, ~1300–1290 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) groups, which are absent in thiol tautomers .
  • NMR (¹H/¹³C) : Distinguishes tautomeric forms; for example, the absence of C-SH protons (~2600 cm⁻¹ in IR) supports the thione-keto tautomer .
  • X-ray crystallography : Resolves tautomeric preferences (e.g., the N-amino/S-thione/O-keto form is dominant in crystalline states) .
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .

Q. How can thiosemicarbazides be applied in metal ion detection, and what are their selectivity limitations?

Thiosemicarbazides with fluorinated aryl groups exhibit selective fluorescence quenching for specific metal ions. For instance, a derivative with a 4-tert-butylphenyl group showed high sensitivity for Fe³⁺ (linear range: 0.5–5.5 mg/L) via fluorometric titrations in DMSO-H₂O (1:1). However, cross-reactivity with Al³⁺ or Cu²⁺ may occur, necessitating validation with inductively coupled plasma (ICP) or atomic absorption spectroscopy (AAS) .

Advanced Research Questions

Q. How does tautomerism influence the biological activity and stability of thiosemicarbazides?

Thiosemicarbazides can adopt up to nine tautomeric forms , with the keto-thione tautomer (containing both C=O and C=S groups) being the most stable, as confirmed by DFT calculations and X-ray studies. This tautomer enhances interactions with biological targets (e.g., enzymes) by stabilizing hydrogen bonds and π-π stacking. For example, the keto-thione form of pyridinecarbonyl derivatives showed higher binding affinity to carbonic anhydrase II than other tautomers .

Q. What strategies are effective for designing metal complexes of thiosemicarbazides, and how is stoichiometry determined?

Thiosemicarbazides act as bidentate ligands , coordinating via sulfur and nitrogen atoms. For Ni(II) and Zn(II) complexes, a 1:2 (M:L) stoichiometry is common, validated by:

  • Job’s method (continuous variation) to identify molar ratios .
  • Thermogravimetric analysis (TGA) : Confirms ligand-to-metal ratios via decomposition patterns .
  • Magnetic susceptibility : Differentiates octahedral (Ni²⁺) vs. tetrahedral (Zn²⁺) geometries .

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of thiosemicarbazides?

  • DFT calculations : Predict frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and tautomer stability. For example, a HOMO-LUMO gap <4 eV correlates with higher reactivity in antimicrobial assays .
  • Molecular docking : Identifies binding modes; e.g., a 4-bromophenyl derivative showed strong π-π interactions with DPP-4’s Arg358 and Tyr666 residues, explaining its nanomolar inhibitory activity .

Q. What are the challenges in reconciling contradictory data from spectroscopic vs. crystallographic studies?

Discrepancies may arise when solution-phase tautomers (via NMR/IR) differ from solid-state structures (via XRD). For example, a ligand may appear as a thione-keto tautomer in XRD but exhibit dynamic equilibria in DMSO. To resolve this:

  • Compare Boltzmann distributions of tautomers (DFT) with experimental populations .
  • Use variable-temperature NMR to probe tautomeric shifts .

Q. How can thiosemicarbazides be optimized for environmental applications, such as heavy metal adsorption?

Modification with chitosan enhances adsorption capacity for Pb²⁺/Cd²⁺ via chelation with sulfur and nitrogen sites. Key parameters include:

  • pH optimization : Maximum adsorption at pH 5–6 due to protonation equilibria .
  • Isotherm modeling : Langmuir models suggest monolayer adsorption (R² >0.99) .
  • Regeneration studies : EDTA elution restores ~85% efficiency after three cycles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.